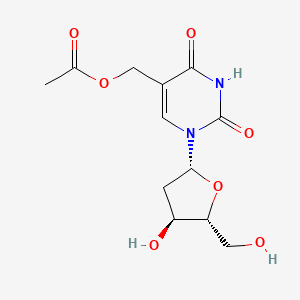

5-Acetoxymethyl-2'-deoxyuridine

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The synthesis of 5-Acetoxymethyl-2’-deoxyuridine typically involves the acetylation of 5-hydroxymethyl-2’-deoxyuridine. The reaction is carried out using acetic anhydride in the presence of a base such as pyridine . The reaction conditions usually involve stirring the mixture at room temperature for several hours until the reaction is complete.

Industrial Production Methods: While specific industrial production methods for 5-Acetoxymethyl-2’-deoxyuridine are not widely documented, the general approach involves large-scale acetylation reactions under controlled conditions to ensure high yield and purity. The product is then purified using techniques such as recrystallization or chromatography .

Analyse Des Réactions Chimiques

Types of Reactions: 5-Acetoxymethyl-2’-deoxyuridine undergoes various chemical reactions, including:

Oxidation: The hydroxymethyl group can be oxidized to form aldehyde or carboxylic acid derivatives.

Reduction: The compound can be reduced to form deoxyuridine derivatives.

Substitution: The acetoxymethyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide or thiols.

Major Products: The major products formed from these reactions include various derivatives of deoxyuridine, which can be further utilized in different applications .

Applications De Recherche Scientifique

Pharmacological Applications

Antiviral Activity

5-Acetoxymethyl-2'-deoxyuridine has been studied for its antiviral properties, particularly against herpes simplex virus. Research indicates that nucleoside analogs can inhibit viral replication by interfering with nucleic acid synthesis. The pharmacokinetics of related compounds suggest that modifications at the 5-position can enhance antiviral efficacy, which may also apply to this compound .

Mechanism of Action

The compound functions primarily as a substrate for viral DNA polymerases, leading to chain termination upon incorporation into viral DNA. This mechanism is similar to other deoxyuridine analogs, which have been shown to exhibit potent activity against various DNA viruses .

Cancer Research

Chemotherapeutic Potential

In cancer research, this compound may serve as a potential chemotherapeutic agent. Its structural similarity to naturally occurring nucleosides allows it to be incorporated into DNA during replication, which can disrupt cancer cell proliferation. This property is particularly relevant in the development of targeted therapies aimed at rapidly dividing cells .

Inhibition of DNA Methylation

Recent studies have explored the role of deoxyuridine analogs in epigenetic regulation, particularly in inhibiting DNA methyltransferases. By modulating methylation patterns, these compounds can influence gene expression associated with cancer progression .

Biochemical Research

Nucleic Acid Synthesis Studies

this compound is utilized in biochemical assays to study nucleic acid synthesis and the mechanisms of DNA repair. By incorporating this compound into synthetic oligonucleotides, researchers can investigate the effects of modified nucleotides on enzymatic activity and fidelity during replication .

Case Studies

Mécanisme D'action

5-Acetoxymethyl-2’-deoxyuridine exerts its effects by being phosphorylated to 5-acetoxymethyl uridine monophosphate, which then inhibits DNA polymerase through competitive inhibition . This inhibition prevents the incorporation of nucleotides into the growing DNA strand, thereby halting DNA synthesis. The molecular targets include DNA polymerase and other enzymes involved in DNA replication .

Comparaison Avec Des Composés Similaires

2’-Deoxyuridine: An antimetabolite that is converted to deoxyuridine triphosphate during DNA synthesis.

Idoxuridine: An antiviral agent that inhibits viral replication by substituting itself for thymidine in viral DNA.

5-Azido-2’-deoxyuridine: A compound used in the synthesis of modified nucleosides.

Uniqueness: 5-Acetoxymethyl-2’-deoxyuridine is unique due to its acetoxymethyl group, which allows for specific interactions with DNA polymerase and other enzymes. This specificity makes it a valuable tool in research and potential therapeutic applications .

Propriétés

Formule moléculaire |

C12H16N2O7 |

|---|---|

Poids moléculaire |

300.26 g/mol |

Nom IUPAC |

[1-[(2R,4S,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-2,4-dioxopyrimidin-5-yl]methyl acetate |

InChI |

InChI=1S/C12H16N2O7/c1-6(16)20-5-7-3-14(12(19)13-11(7)18)10-2-8(17)9(4-15)21-10/h3,8-10,15,17H,2,4-5H2,1H3,(H,13,18,19)/t8-,9+,10+/m0/s1 |

Clé InChI |

OUJHXQPAZJKUCY-IVZWLZJFSA-N |

SMILES isomérique |

CC(=O)OCC1=CN(C(=O)NC1=O)[C@H]2C[C@@H]([C@H](O2)CO)O |

SMILES canonique |

CC(=O)OCC1=CN(C(=O)NC1=O)C2CC(C(O2)CO)O |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.